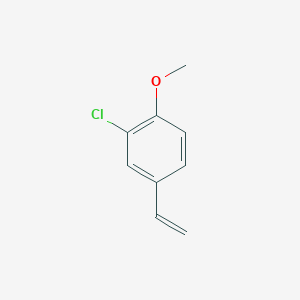

2-Chloro-4-ethenyl-1-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-ethenyl-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAQVEYNUAWUMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456860 | |

| Record name | Benzene, 2-chloro-4-ethenyl-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80122-42-5 | |

| Record name | Benzene, 2-chloro-4-ethenyl-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 Ethenyl 1 Methoxybenzene and Analogues

Precursor Synthesis and Functional Group Introduction Strategies

The synthesis of 2-Chloro-4-ethenyl-1-methoxybenzene typically begins with the functionalization of a readily available starting material, such as anisole. The key challenge lies in the regioselective introduction of the chloro and ethenyl groups at the C2 and C4 positions, respectively.

Anisole Functionalization for Regioselective Substitution

Anisole is an activated aromatic ring system due to the electron-donating nature of the methoxy (B1213986) group, which directs electrophilic aromatic substitution to the ortho and para positions. This inherent reactivity is harnessed to introduce the desired functional groups. The Vilsmeier-Haack reaction, for instance, can be employed to introduce a formyl group (-CHO) onto the anisole ring, typically at the para position due to steric hindrance at the ortho positions. This formyl group can then serve as a precursor to the ethenyl group.

Introduction of the Chloro Substituent at Position 2

The introduction of a chlorine atom at the C2 position (ortho to the methoxy group) requires careful selection of chlorinating agents and reaction conditions to achieve the desired regioselectivity. While direct chlorination of anisole often yields a mixture of ortho and para isomers, with the para isomer being the major product, specific methods can enhance ortho-selectivity. The use of certain organocatalysts, such as secondary ammonium salts, has been shown to direct the chlorination of anilines, another activated aromatic system, to the ortho position with high selectivity. Similar strategies can be explored for the ortho-chlorination of anisole derivatives. Computational studies on the chlorination of anisole also suggest that the ortho-substituted product can be formed.

A plausible synthetic route would involve the initial para-functionalization of anisole, for example, through bromination to yield 4-bromoanisole, which is a common starting material for further transformations. Subsequent chlorination at the ortho position would then lead to the desired 2-chloro-4-bromo-1-methoxybenzene intermediate.

Strategies for Ethenyl Group Installation at Position 4

With a suitable precursor in hand, such as a 2-chloro-4-halo-1-methoxybenzene, the ethenyl group can be introduced at the C4 position. Several robust methods are available for this transformation.

One common approach is the Wittig reaction. nih.govorganic-chemistry.orgnih.govnih.govosti.gov This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. In this context, a 2-chloro-4-formyl-1-methoxybenzene intermediate would be reacted with a methylidene phosphorus ylide (e.g., methyltriphenylphosphonium bromide and a strong base) to generate the desired ethenyl group. The Wittig reaction is known for its reliability in forming carbon-carbon double bonds at a specific location. nih.gov

Alternatively, a Grignard reaction can be employed. This would involve the formation of a Grignard reagent from a 2-chloro-4-halo-1-methoxybenzene, followed by a reaction with a suitable vinylating agent.

Advanced Catalytic Approaches in Synthesis

Modern organic synthesis heavily relies on transition-metal-catalyzed reactions to achieve high efficiency and selectivity. The synthesis of this compound and its analogues can greatly benefit from these advanced catalytic methods.

Palladium-Catalyzed Cross-Coupling Reactions for Ethenylation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are particularly well-suited for the introduction of an ethenyl group onto an aromatic ring.

The Heck reaction provides a direct method for the vinylation of aryl halides. organic-chemistry.orgwikipedia.orglibretexts.org In this reaction, an aryl halide (such as 2-chloro-4-bromo-1-methoxybenzene) is coupled with an alkene (like ethylene) in the presence of a palladium catalyst and a base. The reaction typically proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and beta-hydride elimination. libretexts.org

The Suzuki coupling is another widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. wikipedia.orgacs.org To introduce the ethenyl group, a vinylboronic acid or one of its derivatives, such as potassium vinyltrifluoroborate, can be coupled with a 2-chloro-4-halo-1-methoxybenzene intermediate. nih.govorganic-chemistry.org The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. acs.org

| Reaction | Vinyl Source | Key Features | Typical Catalyst |

|---|---|---|---|

| Heck Reaction | Ethylene (B1197577) | Direct vinylation of aryl halides. | Pd(OAc)₂, PdCl₂ |

| Suzuki Coupling | Vinylboronic acid / Potassium vinyltrifluoroborate | Mild conditions, high functional group tolerance. | Pd(PPh₃)₄, PdCl₂(dppf) |

Halogenation through Decarboxylative Processes

Decarboxylative halogenation is a synthetic strategy that involves the replacement of a carboxylic acid group with a halogen. nih.govacs.org This method can be an alternative route to introduce the chloro substituent. The process typically involves the conversion of a carboxylic acid to a reactive intermediate that can then be trapped by a halogen source. acs.org

Transition Metal-Mediated Transformations

The construction of the carbon-carbon bond between the aromatic ring and the vinyl group is most effectively accomplished using palladium-catalyzed cross-coupling reactions. The three most prominent methods in this context are the Heck, Suzuki-Miyaura, and Stille reactions. These reactions offer a versatile toolkit for chemists, allowing for the coupling of a wide range of substrates under relatively mild conditions.

The Heck reaction provides a direct method for the vinylation of aryl halides. In a potential synthesis of this compound, a suitable precursor such as 2-chloro-4-iodo-1-methoxybenzene could be reacted with ethylene gas in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for the success of the reaction. While the Heck reaction is a powerful tool, the use of ethylene gas can require specialized equipment to handle high pressures.

The Suzuki-Miyaura coupling is a widely used alternative that couples an organoboron compound with an organohalide. For the synthesis of the target molecule, this could involve the reaction of a vinylboronic acid or its ester, such as potassium vinyltrifluoroborate, with a dihaloanisole like 2-chloro-4-bromo-1-methoxybenzene. The reaction is catalyzed by a palladium complex, often with phosphine ligands, in the presence of a base. The Suzuki-Miyaura reaction is favored for its mild reaction conditions and the low toxicity of the boron-containing reagents.

The Stille coupling utilizes an organotin reagent as the coupling partner for an organohalide. To synthesize this compound via this method, a precursor like 2-chloro-4-iodo-1-methoxybenzene could be coupled with a vinyltin reagent, for example, vinyltributyltin. This reaction is also catalyzed by a palladium complex. A significant advantage of the Stille reaction is the stability of the organotin reagents to air and moisture. However, the toxicity of tin compounds is a notable drawback.

Optimization of Reaction Conditions and Selectivity Control in this compound Synthesis

Achieving a high yield and controlling the selectivity of the desired product are paramount in any synthetic endeavor. For the synthesis of this compound, careful optimization of various reaction parameters is necessary. This is particularly important when dealing with polysubstituted aromatic compounds where side reactions or the formation of isomers can occur.

The choice of the palladium catalyst and its corresponding ligand is a critical factor. Different palladium sources, such as palladium(II) acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), can be used. The ligand plays a vital role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. For instance, in Suzuki-Miyaura couplings, bulky and electron-rich phosphine ligands can enhance the efficiency of the reaction, especially for less reactive aryl chlorides.

The selection of the base and solvent system is also crucial. The base is required to facilitate the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and organic amines. The solvent must be chosen to ensure the solubility of all reactants and the catalyst, with common choices including ethereal solvents like THF or dioxane, and aromatic hydrocarbons like toluene, often in the presence of water for Suzuki-Miyaura reactions.

Temperature and reaction time are additional parameters that need to be fine-tuned. While milder conditions are generally preferred to minimize side reactions, some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Monitoring the reaction progress allows for the determination of the optimal reaction time to maximize the yield of the desired product while minimizing decomposition or the formation of byproducts.

Selectivity is a key consideration when the aromatic precursor contains multiple potential reaction sites. For instance, in a dihaloanisole precursor like 2-chloro-4-bromo-1-methoxybenzene, the palladium catalyst will preferentially react with the more reactive carbon-halogen bond. Generally, the order of reactivity is C-I > C-Br > C-Cl. This inherent difference in reactivity allows for regioselective vinylation at the more reactive site, leaving the less reactive halogen for potential further functionalization.

Below are interactive data tables illustrating the optimization of reaction conditions for analogous Suzuki-Miyaura coupling reactions, which can serve as a guide for the synthesis of this compound.

Table 1: Optimization of Suzuki-Miyaura Coupling of p-Bromoanisole with Potassium Vinyltrifluoroborate

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Yield (%) |

| 1 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O | 63 |

| 2 | Pd(OAc)₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O | 72 |

| 3 | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O | 70 |

| 4 | PdCl₂ (2) | PPh₃ (6) | K₂CO₃ (3) | THF/H₂O | 55 |

| 5 | PdCl₂ (2) | PPh₃ (6) | K₃PO₄ (3) | THF/H₂O | 48 |

Data is illustrative and based on analogous reactions reported in the literature.

Table 2: Effect of Solvent on the Suzuki-Miyaura Coupling

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | i-PrOH/H₂O | 68 |

| 2 | Pd(OAc)₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O | 72 |

| 3 | Pd(OAc)₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | Toluene/H₂O | 65 |

Data is illustrative and based on analogous reactions reported in the literature.

Exploration of Reaction Mechanisms and Chemical Transformations of 2 Chloro 4 Ethenyl 1 Methoxybenzene

Aromatic Substitution Pathways

The benzene (B151609) ring in 2-Chloro-4-ethenyl-1-methoxybenzene is the primary site for aromatic substitution reactions. The outcome of these reactions, particularly the position of attack by an incoming electrophile or nucleophile, is determined by the cumulative directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comaakash.ac.in The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present.

The directing effects of the substituents in this compound are as follows:

Methoxy (B1213986) Group (-OCH₃): This is a strongly activating group and an ortho, para-director. jove.comminia.edu.eg The oxygen atom donates electron density to the ring through a strong resonance effect (+M), which outweighs its electron-withdrawing inductive effect (-I). quora.comorganicchemistrytutor.com This donation significantly increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. organicchemistrytutor.comaskfilo.comresearchgate.net The nitration of anisole, for instance, is about 10,000 times faster than the nitration of benzene. jove.com

Ethenyl (Vinyl) Group (-CH=CH₂): The vinyl group is considered an activating group and an ortho, para-director. It can donate electron density to the aromatic ring through resonance, thereby increasing the ring's reactivity towards electrophiles at these positions. quora.com

When multiple substituents are present on a benzene ring, the position of the incoming electrophile is generally dictated by the most powerful activating group. ualberta.ca In the case of this compound, the methoxy group is the strongest activating group. Therefore, it will direct incoming electrophiles to the positions that are ortho and para to it. The existing positions are:

Position 1: Methoxy

Position 2: Chloro

Position 4: Ethenyl

The positions ortho to the methoxy group are 2 and 6. Position 2 is already occupied by the chloro group. The position para to the methoxy group is 5 (assuming numbering starts at the methoxy group as 1, chloro as 2, etc., this would be position 4, but standard nomenclature places the ethenyl at 4, so the para position to methoxy is unoccupied). However, considering the IUPAC name, the available positions for substitution are 3, 5, and 6. The methoxy group at position 1 directs to positions 2 (blocked), 6, and 4 (blocked). The chloro group at 2 directs to 1 (blocked), 3, and 5. The ethenyl group at 4 directs to 3 and 5.

The powerful activating and directing effect of the methoxy group will be the dominant influence. It strongly activates the positions ortho and para to itself. Given the existing substitution pattern, electrophilic attack will be directed to the available positions that are most activated.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence | Dominant Electronic Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | Activating libretexts.orgmsu.edu | ortho, para jove.comlibretexts.org | Resonance (+M) Donation quora.com |

| -Cl (Chloro) | Deactivating libretexts.orgwikipedia.org | ortho, para organicchemistrytutor.comwikipedia.org | Inductive (-I) Withdrawal |

| -CH=CH₂ (Ethenyl) | Activating quora.com | ortho, para quora.com | Resonance (+M) Donation |

While less common than electrophilic substitution, nucleophilic aromatic substitution (SₙAr) can occur on aryl halides. libretexts.org This reaction involves the replacement of a leaving group (the chloro atom in this case) by a nucleophile. The viability of the most common SₙAr mechanism, the addition-elimination pathway, is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orglibretexts.org

These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the ring. libretexts.orglibretexts.org In this compound, the substituents are a methoxy group and an ethenyl group. Both are electron-donating groups (EDGs). youtube.comyoutube.com EDGs destabilize the negatively charged intermediate, making the addition-elimination SₙAr mechanism highly unfavorable. youtube.comyoutube.com

However, an alternative mechanism for nucleophilic aromatic substitution exists, known as the elimination-addition or benzyne mechanism . This pathway does not require electron-withdrawing groups for activation. Instead, it proceeds under the action of a very strong base, such as sodium amide (NaNH₂). youtube.comyoutube.com The mechanism involves two steps:

Elimination: The strong base abstracts a proton from the carbon atom adjacent to the one bearing the chloro group. This is followed by the elimination of the chloride ion, leading to the formation of a highly reactive, strained intermediate called benzyne, which contains a formal triple bond within the aromatic ring. youtube.com

Addition: The nucleophile then attacks one of the sp-hybridized carbons of the benzyne triple bond, followed by protonation (usually from the solvent or a proton source) to yield the substitution product. youtube.com

For this compound, the formation of two different benzyne intermediates is possible, which could lead to a mixture of products.

Reactivity of the Ethenyl Moiety

The ethenyl (vinyl) group, -CH=CH₂, is an unsaturated moiety and exhibits the characteristic reactivity of an alkene. wikipedia.org

The π-bond of the ethenyl group is susceptible to attack by electrophiles, leading to addition reactions where the double bond is converted to a single bond. evitachem.com

Hydrogenation: The double bond can be readily reduced to an ethyl group (-CH₂CH₃) through catalytic hydrogenation. This reaction typically employs a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) in the presence of hydrogen gas (H₂). This would convert this compound into 2-Chloro-4-ethyl-1-methoxybenzene.

Halogenation: The vinyl group will react with halogens like bromine (Br₂) or chlorine (Cl₂) to form a dihaloalkane. For example, reaction with Br₂ would yield 2-Chloro-4-(1,2-dibromoethyl)-1-methoxybenzene.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bond follows Markovnikov's rule. The hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. In this case, the bromine would add to the benzylic carbon.

Hydration: In the presence of a strong acid catalyst (like H₂SO₄), water can add across the double bond, also following Markovnikov's rule, to produce an alcohol.

Table 2: Representative Addition Reactions of the Ethenyl Group

| Reaction | Reagent(s) | Product Type |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Alkane (Ethyl group) |

| Bromination | Br₂ | 1,2-Dibromoalkane |

| Hydrobromination | HBr | Bromoalkane (Markovnikov) |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | Alcohol (Markovnikov) |

Beyond simple hydrogenation, the ethenyl group can undergo various oxidation and reduction transformations.

Oxidative Cleavage: Strong oxidizing agents can cleave the double bond entirely.

Ozonolysis (O₃): Treatment with ozone followed by a workup with a reducing agent (e.g., zinc or dimethyl sulfide) will cleave the double bond to yield an aldehyde (2-Chloro-4-methoxybenzaldehyde). An oxidative workup (e.g., with hydrogen peroxide) would yield a carboxylic acid (2-Chloro-4-methoxybenzoic acid).

Potassium Permanganate (KMnO₄): Reaction with hot, concentrated KMnO₄ will also cleave the double bond, typically yielding a carboxylic acid.

Epoxidation: The double bond can be converted into an epoxide (an oxirane ring) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov addition of water across the double bond. The reaction with borane (BH₃) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution yields a primary alcohol. ncert.nic.inbyjus.com

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) is an ether linkage. Aryl methyl ethers are generally stable but can be cleaved under specific, harsh conditions. The most common reaction is ether cleavage , which involves breaking the C-O bond.

This demethylation is typically accomplished using strong nucleophilic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids like boron tribromide (BBr₃). nih.gov The reaction with BBr₃ is often preferred as it can proceed under milder conditions. The mechanism involves the formation of an ether-boron adduct, followed by nucleophilic attack of a bromide ion on the methyl group (an Sₙ2 reaction), cleaving the methyl-oxygen bond. nih.gov Subsequent hydrolysis yields the corresponding phenol.

Applying this to this compound, treatment with BBr₃ followed by an aqueous workup would convert the methoxy group into a hydroxyl group (-OH), yielding 3-Chloro-4-vinylphenol. Care must be taken as the strong acidic conditions could potentially react with the ethenyl group as well. Selective cleavage of methoxy groups can sometimes be achieved using radical hydrogen abstraction methods under specific conditions. nih.gov

Ethers Cleavage and Functional Group Interconversions

The reactivity of this compound is largely dictated by its three primary functional groups: the methoxy ether, the ethenyl (vinyl) group, and the chloro substituent on the benzene ring. Each site offers a pathway for specific chemical transformations.

Ether Cleavage:

Aryl methyl ethers, such as this compound, are generally stable but can be cleaved under stringent conditions using strong acids. openstax.org This reaction is a fundamental transformation, converting the methoxy group into a hydroxyl group, thereby forming the corresponding phenol. The most common reagents for this purpose are strong hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr), and potent Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.com

The mechanism for cleavage with HBr or HI involves the initial protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). masterorganicchemistry.com A halide ion (Br⁻ or I⁻) then acts as a nucleophile. Due to the high strength of the sp²-hybridized carbon-oxygen bond of the aromatic ring, the nucleophilic attack occurs on the less hindered methyl carbon via an Sₙ2 mechanism. openstax.orglibretexts.org This results in the formation of 2-chloro-4-ethenylphenol and a methyl halide.

Table 1: Reagents for Ether Cleavage of this compound

| Reagent | Product 1 | Product 2 | Mechanism Type |

| HBr (conc.) | 2-Chloro-4-ethenylphenol | Bromomethane | Sₙ2 |

| HI (conc.) | 2-Chloro-4-ethenylphenol | Iodomethane | Sₙ2 |

| BBr₃ | 2-Chloro-4-ethenylphenol | Bromomethane | Lewis Acid-Assisted Cleavage |

Functional Group Interconversions:

Beyond ether cleavage, the other functional groups on the molecule allow for a variety of chemical changes.

Ethenyl Group: The vinyl substituent is susceptible to addition reactions. Catalytic hydrogenation can reduce the double bond to form 2-chloro-4-ethyl-1-methoxybenzene. It can also undergo reactions typical of alkenes, such as halogenation or hydrohalogenation.

Aromatic Ring and Chloro Group: The chlorine atom and the electron-rich benzene ring can participate in various transformations. The chlorine atom, being a halogen, can be a leaving group in certain nucleophilic aromatic substitution reactions, although such reactions typically require harsh conditions or activation by other groups. More commonly, aryl halides are utilized as substrates in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the chlorine atom.

Phenolic Group (Post-Cleavage): Once the methoxy group is converted to a hydroxyl group, the resulting phenol opens up new reaction pathways. The acidic proton of the hydroxyl group can be removed by a base, and the resulting phenoxide is a potent nucleophile for reactions like Williamson ether synthesis or esterification.

Table 2: Potential Functional Group Interconversions

| Functional Group | Reagent(s) | Product Type |

| Ethenyl | H₂, Pd/C | Ethyl-substituted benzene |

| Chloro | Arylboronic acid, Pd catalyst | Biaryl compound (Suzuki Coupling) |

| Methoxy (cleaved to -OH) | Alkyl halide, Base | Aryl alkyl ether |

| Methoxy (cleaved to -OH) | Acyl chloride, Base | Phenyl ester |

Mechanistic Insights from Comparative Studies with Related Methoxybenzene Derivatives

The chemical reactivity of an aromatic compound is profoundly influenced by the electronic properties of its substituents. lumenlearning.com In this compound, the methoxy, chloro, and ethenyl groups each exert inductive and resonance effects that collectively determine the molecule's behavior, particularly in electrophilic aromatic substitution reactions.

Methoxy Group (-OCH₃): This group is a powerful activating substituent. While it is electronegative and exerts an electron-withdrawing inductive effect (-I), its resonance effect (+R), where a lone pair of electrons from the oxygen is donated to the benzene ring, is dominant. lumenlearning.com This donation of electron density significantly increases the nucleophilicity of the ring, making it much more reactive than benzene towards electrophiles. It directs incoming electrophiles to the ortho and para positions.

Chloro Group (-Cl): Halogens are a unique class of substituents. They are strongly electronegative and deactivate the ring through a powerful inductive effect (-I). lumenlearning.com However, they also possess lone pairs that can be donated through resonance (+R), which directs incoming electrophiles to the ortho and para positions. Because the inductive effect outweighs the resonance effect, halogens are considered deactivating groups. libretexts.org

Ethenyl Group (-CH=CH₂): The vinyl group is considered an activating group. It can donate electron density to the aromatic ring through conjugation (a +R effect), thereby stabilizing the carbocation intermediate formed during electrophilic attack. This effect also directs substitution to the ortho and para positions.

When comparing this compound to simpler methoxybenzene derivatives, these electronic effects lead to clear differences in reactivity.

Table 3: Qualitative Reactivity Comparison for Electrophilic Aromatic Substitution

| Compound | Key Substituents | Predicted Relative Reactivity | Rationale |

| Anisole | -OCH₃ | Very High | Strong activation from the -OCH₃ group. |

| 2-Chloroanisole | -OCH₃, -Cl | Moderate | Activation from -OCH₃ is diminished by the deactivating inductive effect of the ortho -Cl. |

| 4-Ethenylanisole | -OCH₃, -CH=CH₂ | Very High | Strong activation from -OCH₃ is further enhanced by the activating -CH=CH₂ group. |

| This compound | -OCH₃, -Cl, -CH=CH₂ | High | The strong activating effects of the -OCH₃ and -CH=CH₂ groups overcome the deactivating effect of the -Cl group. Reactivity is expected to be lower than 4-ethenylanisole due to the chloro substituent but higher than 2-chloroanisole. |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Ethenyl 1 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Chloro-4-ethenyl-1-methoxybenzene, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons, the vinylic (ethenyl) protons, and the methoxy (B1213986) protons. The chemical shifts (δ) are influenced by the electronic effects of the chloro, methoxy, and ethenyl substituents on the benzene (B151609) ring.

Aromatic Protons: The three protons on the benzene ring are in different chemical environments and would appear as distinct signals.

The proton at the C5 position, being ortho to the electron-donating methoxy group and meta to the chloro and ethenyl groups, would likely resonate in the upfield region of the aromatic spectrum.

The proton at the C3 position is ortho to both the electron-withdrawing chloro group and the methoxy group, leading to a complex shielding/deshielding effect.

The proton at C6, positioned between the chloro and ethenyl groups, would also experience a unique electronic environment. The coupling between these adjacent protons would result in complex splitting patterns, likely doublets or doublet of doublets.

Ethenyl (Vinyl) Protons: The vinyl group gives rise to a characteristic set of signals, typically in the range of δ 5.0-7.0 ppm. orgchemboulder.com This system consists of three protons: one on the carbon attached to the ring (α-proton) and two on the terminal carbon (β-protons, which are cis and trans to the α-proton). These three protons would exhibit complex splitting due to geminal (between the two β-protons) and vicinal (between the α- and β-protons) coupling.

Methoxy Protons: The three protons of the methoxy (-OCH₃) group are equivalent and are not coupled to other protons. They would therefore appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Predicted ¹H NMR Data Table

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.2 - 7.4 | d | J ≈ 8-9 |

| H-5 | 6.8 - 7.0 | dd | J ≈ 8-9, 2-3 |

| H-6 | 7.3 - 7.5 | d | J ≈ 2-3 |

| H-α (vinyl) | 6.6 - 6.8 | dd | J ≈ 17, 11 |

| H-β (trans) | 5.7 - 5.9 | d | J ≈ 17 |

| H-β (cis) | 5.2 - 5.4 | d | J ≈ 11 |

| -OCH₃ | 3.8 - 3.9 | s | - |

Note: These are predicted values and may vary from experimental data.

Carbon (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms. The chemical shifts are predicted based on the known effects of chloro, methoxy, and ethenyl substituents on a benzene ring. tandfonline.comrsc.org

Aromatic Carbons: The six aromatic carbons would have chemical shifts in the typical range of δ 110-160 ppm.

The carbon bearing the methoxy group (C-1) would be significantly deshielded.

The carbon with the chloro substituent (C-2) would also be deshielded.

The carbon attached to the ethenyl group (C-4) would have its shift influenced by the vinyl functionality.

The remaining carbons (C-3, C-5, C-6) would show shifts determined by their positions relative to the three substituents.

Ethenyl (Vinyl) Carbons: The two carbons of the vinyl group would appear in the unsaturated region of the spectrum, typically between δ 110 and 140 ppm.

Methoxy Carbon: The carbon of the methoxy group is expected in the upfield region, typically around δ 55-60 ppm.

Predicted ¹³C NMR Data Table

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OCH₃) | 155 - 158 |

| C-2 (-Cl) | 125 - 128 |

| C-3 | 112 - 115 |

| C-4 (-CH=CH₂) | 135 - 138 |

| C-5 | 128 - 131 |

| C-6 | 129 - 132 |

| C-α (vinyl) | 136 - 139 |

| C-β (vinyl) | 114 - 117 |

| -OCH₃ | 55 - 57 |

Note: These are predicted values and may vary from experimental data.

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable. sdsu.educolumbia.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations would be between adjacent aromatic protons (e.g., H-5 with H-6) and within the vinyl group spin system (H-α with both H-β protons, and the two H-β protons with each other). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would allow for the direct assignment of each proton signal to its corresponding carbon signal (e.g., the methoxy protons to the methoxy carbon, H-3 to C-3, H-α to C-α, etc.).

From the methoxy protons (-OCH₃) to the C-1 carbon.

From the vinyl H-α proton to the aromatic carbons C-3, C-4, and C-5.

From the aromatic proton H-3 to carbons C-1, C-2, and C-5.

From the aromatic proton H-5 to carbons C-1, C-3, and C-4.

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise molecular weight of this compound, allowing for the unambiguous determination of its molecular formula, C₉H₉ClO. The presence of the chlorine atom would be evident from the isotopic pattern of the molecular ion peak. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. guidechem.com This results in two molecular ion peaks: [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1.

Predicted HRMS Data Table

| Ion | Molecular Formula | Calculated m/z |

| [M]⁺ | C₉H₉³⁵ClO | 168.0342 |

| [M+2]⁺ | C₉H₉³⁷ClO | 170.0312 |

Note: Calculated m/z values are for the monoisotopic masses.

Fragmentation Pattern Analysis for Structural Confirmation

In electron ionization mass spectrometry (EI-MS), the molecular ion can fragment in predictable ways, providing a "fingerprint" that helps to confirm the structure. The fragmentation of this compound would be expected to follow pathways characteristic of anisoles, styrenes, and chlorinated aromatic compounds. miamioh.eduresearchgate.netnist.gov

Plausible Fragmentation Pathways:

Loss of a methyl radical: A common fragmentation for anisoles is the loss of the methyl group (•CH₃) from the molecular ion to form a stable phenoxy cation.

[C₉H₉ClO]⁺• → [C₈H₆ClO]⁺ + •CH₃ (m/z 153)

Loss of formaldehyde (B43269): Subsequent loss of formaldehyde (CH₂O) from the [M - CH₃]⁺ fragment is also a characteristic pathway for anisoles.

[C₈H₆ClO]⁺ → [C₇H₄Cl]⁺ + CH₂O (m/z 123)

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the vinyl group is characteristic of styrenes, though less common than fragmentation of the side chain itself.

Loss of chlorine: The loss of a chlorine radical (•Cl) from the molecular ion or subsequent fragments can also occur.

The presence of the chlorine atom would be confirmed by the [M+2] isotopic pattern in any fragment ions that retain the chlorine.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing their vibrational modes.

Vibrational Mode Assignment for Functional Group Identification

In a molecule of this compound, the vibrational spectra would be dominated by contributions from the substituted benzene ring, the ethenyl (vinyl) group, the methoxy group, and the chloro-substituent. Each of these imparts characteristic bands in the IR and Raman spectra. Theoretical studies on similar molecules, such as 2,4-difluoro-1-methoxybenzene and 1-chloro-3-methoxybenzene, provide a basis for predicting the vibrational frequencies. isroset.org

The expected vibrational modes can be categorized as follows:

Aromatic Ring (Benzene): The benzene ring gives rise to several characteristic vibrations. C-H stretching vibrations of the aromatic protons typically appear in the 3100-3000 cm⁻¹ region. C=C stretching vibrations within the ring are observed in the 1600-1450 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations also produce characteristic signals.

Ethenyl (Vinyl) Group: The vinyl group (-CH=CH₂) has distinct vibrational modes. The =C-H stretching is expected above 3000 cm⁻¹. The C=C double bond stretching vibration usually appears around 1640 cm⁻¹. The =C-H bending vibrations (scissoring, rocking, wagging, and twisting) give rise to a series of bands in the 1420-910 cm⁻¹ region.

Methoxy Group (-OCH₃): The methoxy group is identified by the C-H stretching of the methyl group, typically observed between 2950 and 2850 cm⁻¹. The asymmetric and symmetric C-O-C stretching vibrations are also characteristic, appearing in the 1260-1000 cm⁻¹ range.

Chloro Group (-Cl): The C-Cl stretching vibration is typically found in the lower frequency region of the mid-infrared spectrum, usually between 800 and 600 cm⁻¹. Its exact position can be influenced by the substitution pattern on the benzene ring.

A hypothetical data table for the prominent vibrational modes of this compound, based on known functional group frequencies, is presented below.

Table 1: Hypothetical Vibrational Mode Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H Stretching | Aromatic & Ethenyl |

| 2950 - 2850 | C-H Stretching | Methoxy (-CH₃) |

| ~1640 | C=C Stretching | Ethenyl |

| 1600 - 1450 | C=C Stretching | Aromatic Ring |

| 1420 - 910 | =C-H Bending | Ethenyl |

| 1260 - 1000 | Asymmetric/Symmetric C-O-C Stretch | Methoxy |

| 800 - 600 | C-Cl Stretching | Chloro |

X-ray Diffraction Studies for Solid-State Structure Determination

A single-crystal X-ray diffraction experiment would yield the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and the space group (the description of the symmetry of the crystal). This information allows for the complete determination of the molecular structure. For instance, studies on related compounds like 4-bromo-2-chloro-1-methoxybenzene (B41808) have shown that the methoxy group can be slightly rotated out of the plane of the benzene ring. researchgate.net Similar conformational details would be revealed for this compound.

Should a suitable crystal of this compound be analyzed, the resulting data would be presented in a crystallographic information file (CIF), which contains all the parameters needed to describe the crystal structure. A summary of such hypothetical findings is shown in the table below.

Table 2: Hypothetical Crystal Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 915.4 |

| Z (Molecules/Unit Cell) | 4 |

Theoretical and Computational Investigations of 2 Chloro 4 Ethenyl 1 Methoxybenzene

Electronic Structure and Molecular Orbital Theory Applications

The electronic structure of 2-Chloro-4-ethenyl-1-methoxybenzene is fundamentally dictated by the interplay of its constituent functional groups: the chloro, methoxy (B1213986), and ethenyl (vinyl) groups attached to the benzene (B151609) ring. Molecular Orbital (MO) theory is a powerful tool to describe the distribution and energy of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's reactivity.

In analogous substituted aromatic systems, the methoxy group, being an electron-donating group, tends to increase the energy of the HOMO, making the ring more susceptible to electrophilic attack. Conversely, the chloro group, being electron-withdrawing through induction but electron-donating through resonance, has a more complex influence. The ethenyl group participates in the π-conjugation of the benzene ring, affecting the delocalization of electrons and thus the energies of the molecular orbitals.

DFT calculations on related molecules, such as substituted styrenes, show that the HOMO is typically a π-orbital delocalized over the benzene ring and the vinyl group, while the LUMO is a π* orbital. nih.govacs.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. For styrene (B11656), the calculated bandgap energy is approximately 5.146 eV, suggesting it is a good insulator. datadryad.org The introduction of chloro and methoxy substituents to the styrene framework would be expected to modulate this energy gap. The electron-donating methoxy group would likely decrease the gap, while the electron-withdrawing chloro group would have a competing effect.

Conformational Analysis and Energetics of Substituents

The three-dimensional structure and conformational preferences of this compound are determined by the rotational freedom of the methoxy and ethenyl groups.

Torsional Potentials of Methoxy and Ethenyl Groups

The orientation of the methoxy and ethenyl groups relative to the benzene ring is governed by their torsional potentials. For the methoxy group, the rotation around the C(aryl)-O bond determines its planarity with the ring. In many aromatic compounds, the methoxy group preferentially lies in the plane of the ring to maximize π-conjugation between the oxygen lone pairs and the aromatic system. nih.gov However, steric hindrance from adjacent substituents can force it out of plane. DFT studies on methoxy-substituted aromatic compounds have shown that this rotation can influence properties like NMR chemical shifts. nih.gov

The torsional potential of the ethenyl group in styrene has been a subject of numerous theoretical studies. researchgate.net While experimental evidence points towards a planar conformation for styrene, high-level ab initio calculations suggest a very flat potential energy surface along the torsional coordinate, with a possible shallow minimum for a slightly twisted conformation. researchgate.net The planarity is favored by the π-conjugation between the vinyl group and the benzene ring. The presence of substituents, as in this compound, would influence this potential, with steric and electronic effects either favoring or disfavoring planarity.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity and elucidate potential reaction mechanisms for this compound.

Density Functional Theory (DFT) for Transition State Calculations

Density Functional Theory (DFT) is a widely used method to investigate reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. For reactions involving substituted styrenes, DFT can be employed to map out the potential energy surface and identify the lowest energy reaction pathways. nih.govpreprints.org

For instance, in the cyclopropanation of styrene derivatives, DFT calculations have been used to compare different possible mechanisms and determine the most plausible one by identifying the transition state with the lowest Gibbs free energy. nih.govacs.org The electronic nature of the substituents on the styrene ring significantly impacts the activation energy barriers. Electron-donating groups can stabilize carbocationic intermediates, while electron-withdrawing groups can have the opposite effect. In this compound, the electron-donating methoxy group would likely facilitate electrophilic addition reactions at the ethenyl group, while the chloro group would modulate the regioselectivity of such reactions.

Molecular Dynamics (MD) Simulations for Reaction Dynamics

Computational Spectroscopy for Correlating with Experimental Data

Computational methods are instrumental in interpreting experimental spectra and can be used to predict spectroscopic properties. For this compound, computational spectroscopy can provide valuable data for IR, Raman, and NMR spectra.

DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule, which can then be compared to experimental FT-IR and FT-Raman spectra. longdom.orgmaterialsciencejournal.org By calculating the vibrational modes of this compound, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as C-Cl stretching, C-O-C vibrations of the methoxy group, and vibrations associated with the ethenyl group and the benzene ring. For example, in a related compound, 1-chloroethylbenzene, the C-Cl stretching mode was assigned to a band around 617-628 cm⁻¹. materialsciencejournal.org

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov These calculations can predict the ¹H and ¹³C NMR spectra of this compound. Comparing the computed and experimental chemical shifts can aid in the structural elucidation and confirm the assignments of different protons and carbons in the molecule. For methoxy groups on aromatic rings, it has been shown that their conformation (in-plane vs. out-of-plane) can have a significant effect on the ¹³C NMR chemical shift of the methoxy carbon. nih.gov

Applications in Advanced Organic Synthesis and Building Block Chemistry

2-Chloro-4-ethenyl-1-methoxybenzene as a Versatile Synthetic Intermediate

This compound is a highly useful intermediate in the synthesis of more complex organic molecules, prized for the distinct reactivity of its functional groups. evitachem.com The molecule possesses three key sites for chemical modification: the ethenyl group, the chloro substituent, and the electron-rich benzene (B151609) ring. This multi-functionality allows it to participate in a wide array of chemical reactions, making it a versatile precursor in multi-step syntheses. evitachem.com

The chloro-aromatic moiety is a classic handle for transition-metal-catalyzed cross-coupling reactions. Palladium, nickel, or iron catalysts can facilitate the formation of new carbon-carbon and carbon-heteroatom bonds at this position. Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings enable the introduction of diverse alkyl, aryl, or alkynyl groups, significantly increasing molecular complexity. The presence of the electron-donating methoxy (B1213986) group can influence the reactivity of the aryl chloride in these transformations.

Simultaneously, the ethenyl group offers a complementary site for reactivity. It can undergo a variety of addition reactions, including hydrogenation to an ethyl group, halogenation, and hydroboration-oxidation to form an alcohol. Furthermore, this vinyl group is a key participant in polymerization reactions and cycloadditions, allowing for the construction of new ring systems and polymer chains. The ability to perform selective reactions on either the aryl chloride or the ethenyl group makes this compound a strategic intermediate for building sophisticated molecular architectures.

| Functional Group | Reaction Type | Potential Transformation | Significance |

| Aryl Chloride | Cross-Coupling (e.g., Suzuki, Heck) | Formation of C-C or C-Heteroatom bonds | Introduction of diverse substituents and extension of the carbon skeleton. |

| Aryl Chloride | Nucleophilic Aromatic Substitution | Replacement of Chlorine with nucleophiles (e.g., amines, alkoxides) | Synthesis of substituted anisole derivatives. |

| Ethenyl (Vinyl) Group | Addition Reactions (e.g., Hydrogenation, Halogenation) | Saturation to an ethyl group or addition of various functionalities. | Modification of the side chain, introduction of new functional groups. |

| Ethenyl (Vinyl) Group | Oxidation (e.g., Epoxidation, Ozonolysis) | Formation of epoxides, aldehydes, or carboxylic acids. | Access to a wider range of functionalized derivatives. |

| Benzene Ring | Electrophilic Aromatic Substitution | Introduction of substituents (e.g., nitro, acyl groups). | Further functionalization of the aromatic core. smolecule.com |

Incorporation into Complex Molecular Architectures

The dual reactivity of this compound makes it an excellent building block for constructing complex, multi-cyclic, and sterically demanding molecules. The chloro- and methoxyphenyl-containing fragments are components of various intricate structures, and this compound provides a direct route for their inclusion. nih.gov

The aryl chloride functionality serves as a primary anchor point for integration into larger systems via cross-coupling reactions. For instance, a Suzuki coupling can link the this compound unit to another aryl or vinyl boronic acid, creating bi-aryl systems or extended conjugated structures. The Heck reaction, which couples aryl halides with alkenes, can be employed to forge a new bond between the chlorinated carbon and an alkene, effectively elongating the side chain or linking to another molecular fragment.

Following the incorporation of the aromatic core into a larger structure, the ethenyl group remains available for subsequent transformations. This preserved reactivity is crucial for late-stage functionalization, a key strategy in modern synthesis. For example, after a cross-coupling reaction at the chloride position, the ethenyl group could be used to form a new ring system via a ring-closing metathesis or a Diels-Alder reaction, leading to the rapid construction of polycyclic architectures. This step-wise approach allows chemists to build complexity in a controlled and predictable manner. The incorporation of a chloro(4-methoxyphenyl)methyl substituent into a cyclohexane ring, for example, demonstrates how such fragments can be integrated into non-aromatic carbocyclic systems. nih.gov

Synthesis of Heterocyclic Systems and Novel Carbon Frameworks

The ethenyl group of this compound is a key feature for the synthesis of new carbocyclic and heterocyclic frameworks through cycloaddition reactions. As a substituted styrene (B11656), the ethenyl group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. beilstein-journals.org When reacted with a suitable diene, it can form a six-membered ring, effectively creating a new cyclohexene framework appended to the substituted benzene ring. This method provides a powerful and stereocontrolled route to complex polycyclic systems.

The reactivity of the ethenyl group is not limited to carbocycles. It can also participate in [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides to construct five-membered heterocyclic rings. This pathway opens access to a variety of nitrogen- and oxygen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science.

Furthermore, the combination of the ethenyl group and the aryl chloride allows for tandem reaction sequences to build intricate frameworks. For example, a Heck reaction could first be used to create a diene system, which could then undergo an intramolecular Diels-Alder reaction to form a bicyclic or tricyclic product in a single synthetic operation.

| Reaction Type | Reactant Partner | Resulting Framework | Description |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Cyclohexene Ring | The ethenyl group acts as a dienophile, reacting with a diene to form a new six-membered ring. beilstein-journals.org |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrile Oxide) | 5-Membered Heterocycle | The ethenyl group reacts with a dipole to form heterocycles like triazolines or isoxazolines. |

| Ring-Closing Metathesis (RCM) | Diene formed via prior reaction | New Carbocyclic or Heterocyclic Ring | If a second alkene is introduced into the molecule (e.g., via cross-coupling), RCM can be used to form a new ring. |

Derivatization for Functional Material Precursors

The functional groups of this compound allow for its derivatization into precursors for functional materials, such as polymers and electro-active compounds. The ethenyl group is essentially a styrene derivative, making it a suitable monomer for polymerization reactions. Through radical, cationic, or anionic polymerization techniques, poly(this compound) can be synthesized. The resulting polymer would have a polystyrene backbone with pendant chloro-methoxy-phenyl groups, which could impart specific physical properties such as thermal stability, refractive index, and solubility.

The chloro and methoxy substituents on the aromatic ring offer further opportunities for modification, either before or after polymerization. The chlorine atom can be replaced through nucleophilic substitution to introduce other functional groups, altering the polymer's properties. The ability to derivatize molecules is a key strategy for enabling or improving their detection and analysis, for instance, in mass spectrometry, and similar principles can be applied to create new materials. researchgate.net For example, replacing the chlorine with electron-donating or withdrawing groups could tune the electronic properties of the monomer, which would then be reflected in the final polymer, potentially leading to materials with applications in organic electronics.

Furthermore, the molecule can be derivatized to create liquid crystal precursors or components of organic light-emitting diodes (OLEDs). The rigid aromatic core is a common feature in such materials, and the ability to systematically modify the substituents allows for the fine-tuning of properties like mesophase behavior or emission wavelength.

Polymer Science and Materials Research Utilizing 2 Chloro 4 Ethenyl 1 Methoxybenzene

Homopolymerization Studies of the Ethenyl Anisole Monomer

The study of the homopolymerization of 2-Chloro-4-ethenyl-1-methoxybenzene is crucial for understanding its fundamental polymerization behavior, which serves as a basis for more complex copolymerization systems.

Radical Polymerization Kinetics and Mechanism

The kinetics of free-radical polymerization for monomers like substituted styrenes are fundamental to controlling the molecular weight and structure of the resulting polymer. Generally, the polymerization rate is influenced by monomer and initiator concentrations, temperature, and the specific chemical structure of the monomer. For styrene (B11656) derivatives, the substituents on the aromatic ring can exert both electronic and steric effects on the reactivity of the vinyl group. The electron-donating methoxy (B1213986) group and the electron-withdrawing chloro group in this compound create a complex electronic environment that influences the stability of the propagating radical.

The mechanism follows the typical steps of initiation, propagation, and termination. The process can be influenced by side reactions, such as chain transfer to the monomer or solvent, which can limit the achievable molecular weight. At elevated temperatures, self-initiation, as observed in styrene, may also occur. researchgate.net

Controlled/Living Polymerization Techniques (e.g., ATRP, RAFT)

To synthesize well-defined polymers with controlled molecular weights and narrow polydispersity, controlled/living polymerization techniques are employed.

Atom Transfer Radical Polymerization (ATRP): This technique has been successfully used for the polymerization of styrene and its derivatives. It involves the reversible activation and deactivation of dormant polymer chains by a transition-metal complex. While specific studies on the ATRP of this compound are not widely documented, the principles would involve an initiator (like an alkyl halide) and a catalyst system (e.g., a copper halide with a ligand). The kinetics of ATRP are typically first-order with respect to the monomer, initiator, and catalyst concentrations.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is a versatile method for controlling radical polymerization and is suitable for a wide range of monomers, including styrenes. fluorine1.ru The process is mediated by a chain transfer agent (CTA), typically a dithio compound, which reversibly deactivates the propagating radicals. fluorine1.ru A protocol for the RAFT polymerization of an unspecified "chloro-styrene" with maleic anhydride (B1165640) has been detailed, using 2-(dodecylthiocarbonothioylthio)propionic acid as the CTA and 1,1'-Azobis(cyclohexanecarbonitrile) as the initiator in dimethylformamide at 90°C. protocols.io This general approach would be applicable to this compound for synthesizing polymers with controlled architecture. protocols.io The synthesis of block copolymers of vinylpyridines has also been successfully achieved using RAFT, demonstrating the capability of this method to create complex polymer structures. mst.eduresearchgate.net

Copolymerization with Diverse Monomers

Copolymerization of this compound with other monomers is a key strategy to modify and enhance the properties of the resulting materials, creating a wide range of functional polymers.

Synthesis and Characterization of Copolymers

The synthesis of copolymers involving substituted styrenes is commonly carried out via free-radical polymerization. For instance, novel trisubstituted ethylenes have been copolymerized with styrene using a radical initiator at 70°C, with the resulting copolymers being precipitated in methanol. chemrxiv.org The composition of the copolymers can be determined through elemental analysis, such as nitrogen analysis if one of the comonomers contains a nitrogen-containing group like a cyano group. chemrxiv.orgrsc.org

The characterization of these copolymers is essential to understand their structure and composition. Standard techniques include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the copolymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the detailed chemical structure and the molar ratio of the different monomer units in the copolymer chain.

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the copolymers.

The table below summarizes the synthesis and characterization of copolymers based on general procedures for similar monomers.

| Copolymer System | Polymerization Method | Initiator | Characterization Techniques | Key Findings |

| Substituted Ethylene-co-Styrene | Free-Radical Polymerization | ABCN | CHN Analysis, IR, ¹H NMR, ¹³C NMR | Formation of copolymers with varying compositions depending on monomer feed ratio. chemrxiv.orgrsc.org |

| Chloro-styrene-co-Maleic Anhydride | RAFT Polymerization | ACCN | Not specified | Synthesis of membrane-active polymers. protocols.io |

Influence of Comonomers on Polymer Properties

The introduction of comonomers has a profound impact on the final properties of the polymer. For example, copolymerizing a hydrophobic monomer like this compound with a hydrophilic monomer could yield amphiphilic copolymers with applications as surfactants or in drug delivery. The incorporation of styrene can alter the thermo-mechanical properties of polymers. nih.gov Similarly, the presence of the chlorine atom and the methoxy group from the this compound unit would be expected to influence properties such as:

Glass Transition Temperature (Tg): The bulky and polar substituents would likely increase the Tg compared to polystyrene.

Thermal Stability: The chlorine atom may affect the thermal degradation pathway of the polymer.

Adhesion and Surface Properties: The polar functional groups can improve adhesion to various substrates.

Development of Polymeric Materials with Tailored Properties

By carefully selecting comonomers and controlling the polymer architecture through techniques like RAFT and ATRP, it is possible to develop materials based on this compound with properties tailored for specific applications. The introduction of functional comonomers can lead to materials with improved adhesion, toughness, and chemical resistance, making them suitable for coatings and adhesives. nih.govmdpi.com For example, copolymers of ethylene (B1197577) with styrene have shown improved miscibility with other polymers. nih.gov The unique combination of a chloro- and a methoxy-substituent on the styrene ring makes this monomer a promising building block for advanced functional materials.

Functional Polymers for Specific Applications

The chloro and methoxy groups on the benzene (B151609) ring of this compound are not merely passive substituents; they are functional handles that can be exploited for specific applications. The chlorine atom, for example, can serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functional moieties. This could lead to the development of polymers with tailored properties for applications such as chemical sensing, catalysis, or as compatibilizers in polymer blends.

The methoxy group can also be a site for chemical transformation, for instance, through ether cleavage to yield a phenolic hydroxyl group. This would dramatically alter the polymer's properties, increasing its polarity and potential for hydrogen bonding. Such a modification could be useful in creating materials for membranes, adhesives, or coatings.

A hypothetical data table illustrating the potential for functionalization is presented below:

| Functional Group | Potential Post-Polymerization Reaction | Resulting Functionality | Potential Application |

| Chlorine | Nucleophilic substitution | Amine, azide, etc. | Bioconjugation, cross-linking |

| Methoxy | Ether cleavage | Hydroxyl | Adhesion, hydrophilicity |

Structure-Property Relationships in this compound Polymers

The relationship between the molecular structure of a polymer and its macroscopic properties is a fundamental concept in materials science. For a homopolymer of this compound, the bulky and polar chloro and methoxy substituents would significantly impact chain packing and intermolecular forces. This would likely result in a polymer with a higher glass transition temperature (Tg) compared to polystyrene, owing to restricted chain mobility.

The presence of the chlorine atom would also increase the polymer's density and refractive index. Furthermore, the polarity induced by both the chloro and methoxy groups could influence the polymer's solubility in various organic solvents and its dielectric properties.

A comparative table of predicted properties is shown below:

| Property | Polystyrene | Predicted Poly(this compound) |

| Glass Transition Temp. (Tg) | ~100 °C | > 100 °C |

| Density | ~1.04 g/cm³ | > 1.04 g/cm³ |

| Refractive Index | ~1.59 | > 1.59 |

| Polarity | Non-polar | Polar |

Integration into Composite Materials and Nanostructures

The functional groups on the polymer derived from this compound could facilitate its integration into composite materials. For example, the polar nature of the polymer could enhance its adhesion to inorganic fillers like silica (B1680970) or clay, leading to reinforced composites with improved mechanical properties.

In the realm of nanostructures, polymers of this compound could be used to create well-defined nanoparticles or micelles through self-assembly processes, driven by the amphiphilic character that could be imparted through copolymerization or post-polymerization modification. The chloro and methoxy groups could also serve as coordination sites for metal ions, opening possibilities for the creation of hybrid organic-inorganic nanomaterials with interesting optical or electronic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-ethenyl-1-methoxybenzene, and how can reaction conditions be optimized for high purity?

- Methodological Answer : Synthesis typically involves halogenation and alkoxylation steps. For example, a Friedel-Crafts alkylation or Suzuki coupling may introduce the ethenyl group. Optimize reaction conditions (e.g., temperature, catalyst loading) using controlled experiments with GC-MS or HPLC to monitor purity. Safety protocols for handling chlorinated intermediates (e.g., closed-system reactions, local exhaust ventilation) are critical .

Q. How can crystallographic data for this compound be validated to ensure structural accuracy?

- Methodological Answer : Use software like SHELXL for refinement and validation . Cross-check torsion angles, bond lengths, and displacement parameters against standard values. Apply the R-factor and goodness-of-fit metrics. If discrepancies arise (e.g., in hydrogen bonding), re-examine diffraction data for twinning or disorder .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Implement engineering controls (closed systems, fume hoods) and personal protective equipment (nitrile gloves, vapor respirators, safety goggles). Emergency measures (safety showers, spill kits) must be accessible. Toxicity data may be limited, so treat the compound as hazardous and follow ALARA principles .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use Gaussian or ORCA for density functional theory (DFT) calculations to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Compare computed activation energies with experimental kinetic data to validate predictions. Adjust solvent effects and steric parameters in simulations to improve accuracy .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound?

- Methodological Answer : For NMR-crystallography mismatches (e.g., unexpected splitting), re-examine sample purity and crystallization solvents. Dynamic effects (e.g., conformational flexibility in solution) may explain discrepancies. Use variable-temperature NMR or NOESY to probe dynamic behavior .

Q. How can researchers assess the ecological impact of this compound given limited biodegradability data?

- Methodological Answer : Conduct in silico QSAR modeling to estimate persistence and bioaccumulation potential. Validate with microcosm studies using OECD 301/302 guidelines. Prioritize metabolites for toxicity screening via high-throughput assays (e.g., Daphnia magna acute toxicity tests) .

Q. What advanced techniques characterize the electronic effects of the methoxy and ethenyl substituents on the benzene ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.